3-(Trifluoromethylsulfonyl)pyridin-2-ol
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Overview
Description
3-(Trifluoromethylsulfonyl)pyridin-2-ol is a chemical compound with the molecular formula C6H4F3NO2S. This compound is part of the broader class of trifluoromethylpyridines, which are known for their unique physicochemical properties due to the presence of the trifluoromethyl group. These properties make them valuable in various fields, including agrochemicals, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethylsulfonyl)pyridin-2-ol typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the radical trifluoromethylation of pyridin-2-ol derivatives. This process often uses reagents such as trifluoromethylsulfonyl chloride (CF3SO2Cl) in the presence of a base like triethylamine (Et3N) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the synthesis. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethylsulfonyl)pyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions include various trifluoromethyl-substituted pyridines, sulfonyl derivatives, and other functionalized pyridine compounds .
Scientific Research Applications
3-(Trifluoromethylsulfonyl)pyridin-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of agrochemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-(Trifluoromethylsulfonyl)pyridin-2-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the electron-withdrawing nature of the trifluoromethyl group, can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyridin-2-ol: Lacks the trifluoromethyl group, resulting in different physicochemical properties.
Pyridin-3-ol: Similar structure but with the hydroxyl group at a different position, affecting its reactivity.
Pyridin-4-ol: Another positional isomer with distinct chemical behavior.
Uniqueness
3-(Trifluoromethylsulfonyl)pyridin-2-ol is unique due to the presence of the trifluoromethyl group, which imparts enhanced stability, lipophilicity, and electron-withdrawing properties. These characteristics make it particularly valuable in applications requiring robust and versatile chemical intermediates .
Properties
Molecular Formula |
C6H4F3NO3S |
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Molecular Weight |
227.16 g/mol |
IUPAC Name |
3-(trifluoromethylsulfonyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H4F3NO3S/c7-6(8,9)14(12,13)4-2-1-3-10-5(4)11/h1-3H,(H,10,11) |
InChI Key |
HEYZJGILMARALV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C(=C1)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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